N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine
Description
Properties
CAS No. |
21344-44-5 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2OS/c1-6(11-12)8-4-7-2-3-13-9(7)10-5-8/h2-5,12H,1H3 |
InChI Key |
AXFOQLNYKPITQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CN=C2C(=C1)C=CS2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine typically involves two key steps:
- Construction of the thieno[2,3-b]pyridine core, often via cyclization reactions involving appropriate precursors.
- Formation of the ethylidene hydroxylamine moiety through condensation or oximation reactions with ketone or aldehyde intermediates.
Synthesis of Thieno[2,3-b]pyridine Core
According to a study published by MDPI, the thieno[2,3-b]pyridine ring system can be synthesized by cyclization of suitable precursors such as sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanothioacetamide or 2-cyanoacetohydrazide under mild conditions. The reaction can be conducted by grinding at room temperature or refluxing in ethanol with catalytic piperidine, yielding the fused heterocyclic system efficiently (see Table 1 for reaction conditions).
Table 1: Representative Conditions for Thieno[2,3-b]pyridine Core Synthesis
| Method | Reagents & Conditions | Reaction Time | Temperature | Notes |
|---|---|---|---|---|
| Grinding | Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate + cyanothioacetamide + acetic acid | 3–10 min | Room temperature | Solidification observed, monitored by TLC |
| Reflux | Same reagents in ethanol + catalytic piperidine | 4–5 hours | Reflux | Higher yield, recrystallization possible |
| Piperidinium acetate solution | Reflux with acetic acid addition | ~10 min | Reflux | Alternative solvent system |
Formation of the Ethylidene Hydroxylamine Moiety
The key functional group in this compound is the oxime (hydroxylamine derivative). This is commonly formed by the condensation of the corresponding ketone intermediate (1-(Thieno[2,3-b]pyridin-5-yl)ethanone) with hydroxylamine or hydroxylamine hydrochloride under controlled conditions.
A relevant synthetic approach involves the reaction of the ketone with hydroxylamine in an alcoholic solvent, often ethanol, under reflux. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime (this compound). This method is widely used for oxime formation due to its simplicity and high yield.
Detailed Experimental Procedures
Preparation of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone (Ketone Precursor)
- A typical method involves cyclization of appropriate α,β-unsaturated ketones with nitrogen and sulfur-containing nucleophiles, such as cyanothioacetamide, under reflux in ethanol with catalytic piperidine.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- The product is isolated by filtration and recrystallized from suitable solvents (e.g., N,N-dimethylformamide or ethanol) to obtain pure ketone.
Oximation to Form this compound
- Dissolve the ketone (1 equiv) in ethanol.
- Add hydroxylamine hydrochloride (1.1 equiv) and a base such as sodium acetate or pyridine to neutralize the acid.
- Heat the mixture under reflux for 3–6 hours.
- Monitor reaction completion by TLC.
- Upon completion, cool the mixture and filter the precipitated oxime.
- Purify by recrystallization from ethanol or other suitable solvents.
Summary of Key Preparation Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thieno[2,3-b]pyridine core synthesis | Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate + cyanothioacetamide, grinding or reflux in ethanol + piperidine | 70–85 | Efficient cyclization, monitored by TLC |
| Ketone isolation | Filtration and recrystallization | 80–90 | Pure ketone intermediate obtained |
| Oxime formation | Ketone + hydroxylamine hydrochloride, reflux in ethanol + base | 75–90 | High purity oxime, confirmed by spectral data |
Chemical Reactions Analysis
1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the thieno[2,3-b]pyridine ring can interact with aromatic residues in proteins, modulating their function. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs: thienopyridine derivatives, hydroxylamine-containing compounds, and heterocyclic amines (e.g., carcinogenic imidazo-quinolines). Below is a detailed analysis:
Thienopyridine Derivatives
Thienopyridines are hybrid heterocycles combining thiophene and pyridine rings. Substitutions at the 5-position (as in the target compound) influence electronic properties and bioactivity. For example:
Key Insight : The ethylidene hydroxylamine group in the target compound introduces unique polarity and reactivity compared to simpler substituents like nitro or methyl groups.
Hydroxylamine-Containing Compounds
Hydroxylamine (NH₂OH) derivatives are known for their role in oxidation-reduction reactions and enzyme inhibition.
Key Insight: The thienopyridine backbone may confer greater stability compared to aromatic hydroxamic acids, though its biological activity requires further study.
Heterocyclic Amines (HAs) with Carcinogenic Potential
HAs like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are mutagenic compounds formed in processed meats. While structurally distinct from the target compound, shared heterocyclic motifs warrant cautionary comparisons.
However, the presence of a hydroxylamine group—a known genotoxic alert—warrants rigorous safety evaluation .
Biological Activity
N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and implications in drug development.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₉H₈N₂OS
- Molecular Weight : 192.24 g/mol
The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological properties. The hydroxylamine functional group enhances its reactivity and potential interactions with biological targets.
Biological Activities
The thieno[2,3-b]pyridine scaffold has been associated with various biological activities, including:
- Anticancer Activity : Compounds containing the thieno[2,3-b]pyridine moiety have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their effects on various cancer cell lines, demonstrating significant cytotoxicity and potential as anticancer agents .
- Neuroprotective Effects : Research indicates that thieno[2,3-b]pyridine derivatives may exhibit neuroprotective properties, potentially beneficial in the treatment of neurodegenerative diseases .
- Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens. The hydroxylamine group may contribute to enhanced activity against bacteria and fungi .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common approach includes the reaction of thieno[2,3-b]pyridine derivatives with hydroxylamine under acidic conditions. This process can yield high purity products suitable for biological testing.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects compared to control groups .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, this compound was tested in models of oxidative stress-induced neuronal damage. Results showed a marked reduction in cell death and oxidative stress markers when treated with this compound .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Thieno[2,3-b]pyridin-5-ol | Anticancer | Hydroxy group enhances reactivity |
| 5-(Thieno[2,3-b]pyridin-5-yl)-1H-pyrazole | Antimicrobial | Exhibits different biological activities |
| N-thieno[2,3-b]pyridin-5-yl-acetamide | Enhanced solubility | Alters bioavailability characteristics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
